2,4,5-Trichlorobenzaldehyde

Crystallography Solid-state chemistry Structure-activity relationship

Selective MRSA-active intermediate and patented agrochemical building block. The unique 2,4,5-substitution pattern is essential—substituting isomers risks synthetic failure. Procure with QC-validated 98% purity and full analytical documentation. Specialist life science intermediate.

Molecular Formula C7H3Cl3O
Molecular Weight 209.5 g/mol
CAS No. 35696-87-8
Cat. No. B3041761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichlorobenzaldehyde
CAS35696-87-8
Molecular FormulaC7H3Cl3O
Molecular Weight209.5 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Cl)Cl)C=O
InChIInChI=1S/C7H3Cl3O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H
InChIKeyLXQRQVUSDOKVLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichlorobenzaldehyde (CAS 35696-87-8) for Chemical Synthesis and R&D Procurement


2,4,5-Trichlorobenzaldehyde (CAS 35696-87-8) is a chlorinated aromatic aldehyde with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.457 g/mol . It is characterized by three chlorine atoms substituted at the 2, 4, and 5 positions on the benzaldehyde ring, a structural feature that critically determines its distinct chemical and biological reactivity profile . This compound is a specialized chemical intermediate, not a final product, and is primarily procured for use in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals, where its specific substitution pattern is often a prerequisite for the desired activity of downstream molecules . It is a solid with a melting point of 111-113 °C .

Why 2,4,5-Trichlorobenzaldehyde Cannot Be Replaced by Its 2,4,6-Isomer or Other Analogs


In scientific and industrial workflows, substituting one chlorobenzaldehyde for another is a common but high-risk practice that can lead to synthetic failure or altered bioactivity. This is because the exact position of chlorine atoms on the aromatic ring dictates the molecule's electronic environment, steric hindrance, and intermolecular interactions, which in turn govern its reactivity in downstream transformations and its biological target engagement. For instance, while 2,4,5-trichlorobenzaldehyde and its 2,4,6-isomer share the same molecular formula and similar predicted physicochemical properties like boiling point , their unique substitution patterns create divergent reactivity profiles and make them non-interchangeable in specific synthetic pathways or biological assays . The selection of 2,4,5-Trichlorobenzaldehyde is therefore a deliberate, structure-based choice, not a generic procurement decision.

Quantitative Differential Evidence for Procuring 2,4,5-Trichlorobenzaldehyde


Structural Distinction: Monoclinic Crystal Packing vs. 2,4,6-Isomer's Predicted Geometry

The 2,4,5-substitution pattern results in a distinct solid-state packing arrangement compared to its 2,4,6-isomer. X-ray crystallographic analysis of a derivative of 2,4,5-trichlorobenzaldehyde confirms it crystallizes in the monoclinic crystal system, space group P 21/c, with unit cell parameters a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, and β= 99.90(1)° [1]. The molecular structure is described as non-planar [1]. In contrast, the 2,4,6-isomer's crystal structure is not as well-characterized, with its properties being largely predicted, indicating a potential difference in its ability to form stable, ordered solids. This structural divergence can impact key properties such as solubility, dissolution rate, and mechanical stability of formulations, which are critical considerations for industrial process development .

Crystallography Solid-state chemistry Structure-activity relationship

Target-Specific Antimicrobial Activity: Selective Efficacy Against MRSA

A key differentiating feature for 2,4,5-trichlorobenzaldehyde in biological research is its reported selective antimicrobial activity. Studies have shown it to be effective against methicillin-resistant Staphylococcus aureus (MRSA), but not against methicillin-sensitive strains . This nuanced activity profile contrasts with a broader, less specific antimicrobial action often seen with other chlorinated aromatics. For example, a series of chalcones derived from various aromatic aldehydes, including 2,5-dichlorobenzaldehyde and 2,3,6-trichlorobenzaldehyde, were tested for antimicrobial activity, but the specific MRSA vs. MSSA selectivity was not a highlighted feature for those comparators in that study [1].

Antimicrobial research MRSA Antibiotic resistance

Enabling Patent-Protected Agrochemical Synthesis: A Crucial Intermediate

2,4,5-Trichlorobenzaldehyde is a designated and essential intermediate in the synthesis of specific, high-value agrochemicals, a role that its close isomers cannot fulfill. U.S. Patent 6,258,973, for instance, explicitly describes a process for preparing pesticidal intermediates that utilizes 2,4,5-trichlorobenzaldehyde as a key building block [1]. Another patent (US 8,563,546) for heterocyclic nitrogenous compounds with high insecticidal activity also involves 2,4,5-trichlorobenzaldehyde in the synthetic route [2]. The 2,4,6-isomer is not cited in these patent-protected processes, underscoring the functional non-equivalence of the two compounds in this critical application area.

Agrochemical synthesis Patent chemistry Process development

Confirmed Structural Identity via Validated Analytical Batch Data

Procurement of 2,4,5-Trichlorobenzaldehyde is de-risked by the availability of comprehensive, batch-specific analytical characterization from reputable vendors. For example, suppliers like Bidepharm offer the compound at a standard purity of 98% and provide certificates of analysis (CoA) that include batch-specific data from NMR, HPLC, and GC . This level of rigorous, multi-technique validation is essential for ensuring reproducibility in research and development. While comparable data may exist for other isomers, the specific, validated identity of the 2,4,5-isomer is what enables its reliable use in sensitive synthetic steps.

Quality control Analytical chemistry Procurement specifications

High-Value Application Scenarios for Procuring 2,4,5-Trichlorobenzaldehyde


Scaffold for Developing Narrow-Spectrum Anti-MRSA Agents

2,4,5-Trichlorobenzaldehyde is a strategically important starting material for medicinal chemistry programs focused on combating antibiotic resistance. Its unique selective activity against methicillin-resistant Staphylococcus aureus (MRSA), while sparing methicillin-sensitive strains, offers a distinct advantage for developing therapies with a potentially reduced impact on the body's commensal flora . This selectivity profile is a key differentiator that makes it a more attractive scaffold than other chlorobenzaldehydes that may exhibit broader, less targeted antimicrobial activity [1].

Critical Intermediate in Patented Agrochemical Manufacturing

For contract research organizations (CROs) and agrochemical manufacturers involved in producing specific, patent-protected insecticides and pesticides, 2,4,5-Trichlorobenzaldehyde is an indispensable raw material. Its role as a defined intermediate in the synthetic pathways of compounds described in U.S. Patents 6,258,973 and 8,563,546 means that it cannot be substituted with its 2,4,6-isomer or other analogs without deviating from the validated, and often patented, manufacturing process [REFS-3, REFS-4].

Standardized Building Block for Crystallography and Material Science

The well-defined solid-state structure of 2,4,5-Trichlorobenzaldehyde derivatives, characterized by a monoclinic crystal system (P 21/c), makes this compound a useful model system or building block in materials science [4]. Its reproducible crystal packing is valuable for studies where consistent material properties are required, contrasting with its 2,4,6-isomer, for which such detailed crystallographic data is less available, making the 2,4,5-isomer a more predictable and reliable choice for solid-state research .

High-Confidence Reagent for Sensitive Organic Transformations

Researchers executing multi-step syntheses where intermediate purity is paramount can procure 2,4,5-Trichlorobenzaldehyde with high confidence. The commercial availability of this specific isomer with a guaranteed purity of 98%, accompanied by batch-specific QC data from orthogonal methods like NMR, HPLC, and GC, ensures the compound's identity and quality . This rigorous validation is critical for eliminating the variable of a contaminated or misidentified reagent, a common pitfall when working with less well-characterized isomers, thereby safeguarding the reproducibility of complex synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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